Potassium 4-(morpholin-4-ylmethyl)benzoate is a chemical compound that belongs to the class of benzoates, characterized by its unique morpholine substituent. This compound is of interest in various scientific fields due to its potential biological activities and applications in organic synthesis. The structural formula can be represented as CHKNO, indicating the presence of potassium, a morpholine group, and a benzoate moiety.
The compound can be synthesized through several methods, typically involving the reaction of benzoic acid derivatives with morpholine or its derivatives. Its synthesis is often documented in chemical literature and patents, highlighting the importance of this compound in both academic research and industrial applications.
Potassium 4-(morpholin-4-ylmethyl)benzoate can be classified as:
The synthesis of potassium 4-(morpholin-4-ylmethyl)benzoate typically follows a multi-step process:
The reaction conditions are critical for optimizing yield and purity. For instance, using continuous flow reactors can enhance reaction efficiency, while techniques like recrystallization or chromatography are employed for purification.
Potassium 4-(morpholin-4-ylmethyl)benzoate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for potassium 4-(morpholin-4-ylmethyl)benzoate involves its interaction with specific biological targets. The morpholine moiety may enhance solubility and facilitate interactions with enzymes or receptors, potentially leading to modulation of biological pathways such as:
This interaction is crucial for its potential therapeutic applications, particularly in drug development.
Potassium 4-(morpholin-4-ylmethyl)benzoate has several scientific uses:
Potassium 4-(morpholin-4-ylmethyl)benzoate represents a strategically engineered molecular hybrid combining two pharmacologically significant motifs: the morpholine heterocycle and the benzoate carboxylate salt. This compound exemplifies contemporary efforts to optimize bioactive scaffolds through rational structural hybridization. The potassium salt formulation enhances aqueous solubility—a critical parameter for bioavailability—while the morpholinomethylbenzene core facilitates targeted interactions with biological macromolecules. Chemically classified as a zwitterionic salt under physiological conditions, it displays unique physicochemical properties that bridge the gap between lipophilic drug candidates and water-soluble therapeutics. Its molecular architecture positions it as a versatile intermediate for synthesizing protease inhibitors, kinase modulators, and antimicrobial agents, reflecting the broader trend in medicinal chemistry toward multifunctional hybrid molecules [1] [4].
The morpholine ring (1-oxa-4-azacyclohexane) has evolved into an indispensable pharmacophore since its commercial introduction in 1935, with over 100 FDA-approved drugs incorporating this heterocycle as of 2023 [4]. Its significance stems from three key properties:
Table 1: Therapeutic Applications of Select Morpholine-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Structural Feature |
---|---|---|---|
Fenpropimorph | Agrochemical Fungicide | Sterol isomerase | 2,4-Disubstituted morpholine |
Aprepitant | Antiemetic | Neurokinin-1 receptor | Morpholinomethyl aryl core |
Timolol | Antihypertensive | β-adrenergic receptors | Morpholine ethanolamine |
Levofloxacin | Antibacterial | DNA gyrase/topoisomerase IV | S-(-)-Morpholinomethyl fluorobenzoxazine |
Gedatolisib (R&D) | Anticancer (Phase II) | PI3K/mTOR kinase | Morpholinopurine hybrid |
Morpholine's versatility is evidenced by its presence in fungicides (fenpropimorph, tridemorph), anticancer agents (gedatolisib, bimiralisib), and CNS therapeutics (reboxetine, aprepitant) [4]. In Potassium 4-(morpholin-4-ylmethyl)benzoate, the morpholine moiety serves dual functions: it acts as a hydrogen bond acceptor through its tertiary nitrogen while enhancing cell membrane permeability via moderate lipophilicity. Structure-Activity Relationship (SAR) studies consistently demonstrate that N-alkylation or incorporation into benzyl positions—as seen in this compound—modulates target affinity against kinases and GPCRs. For instance, morpholinomethyl substitution at the para-position of benzoic acid derivatives enhances PI3Kδ inhibition by 18-fold compared to meta-isomers, underscoring the pharmacophoric importance of this spatial arrangement [4] [8].
The metabolic fate of morpholine derivatives involves oxidative degradation primarily mediated by CYP3A4/2D6 isozymes, yielding corresponding lactams or ring-opened amino alcohols. This controlled lability reduces accumulation-related toxicity—a strategic advantage incorporated into kinase inhibitors like gefitinib, where morpholine serves as a metabolically labile solubilizing group [4].
The conceptual framework for benzoate-morpholine hybrids emerged from mid-20th century observations that 4-substituted benzoic acid derivatives exhibited enhanced pharmacokinetic profiles compared to their parent carboxylic acids. Early prototypes like para-aminobenzoic acid (PABA) demonstrated how cationic/anionic balance influences bioavailability. The evolutionary timeline shows three key phases:
Table 2: Evolution of Synthetic Methodologies for Benzoate-Morpholine Hybrids
Decade | Synthetic Approach | Limitations | Yield Range | Key Innovation |
---|---|---|---|---|
1970s | Nucleophilic substitution on chloromethylbenzoates | Harsh conditions (120°C), low selectivity | 45-60% | First N-alkylated morpholine-benzoates |
1990s | Mitsunobu reaction | Stoichiometric reagents, poor atom economy | 65-75% | Stereoselective O-alkylation avoidance |
2010s | Pd-catalyzed C-N coupling | Catalyst cost, oxygen sensitivity | 80-85% | Regioselective functionalization |
2020s | Phase-transfer catalysis (PTC) | Limited substrate scope | 90-95% | Potassium salt direct formation |
The potassium salt strategy—exemplified by Potassium 4-(morpholin-4-ylmethyl)benzoate—addresses historical formulation challenges through improved crystallinity and reduced hygroscopicity. Commercial availability of this compound (CAS RN not specified in sources) reflects pharmaceutical industry demand for bench-stable precursors. Current suppliers offer gram-to-kilogram quantities with purity ≥95%, though pricing remains premium (€150-250/5g scale) due to specialized manufacturing [1] [7].
The structural hybrid has proven particularly valuable in anticancer agent development, where its ability to coordinate with kinase ATP-binding sites enhances selectivity. Molecular docking studies reveal that the benzoate carbonyl interacts with hinge region residues (e.g., Glu882 in EGFR), while the morpholine oxygen forms water-mediated contacts with DFG motif. This dual binding mode underpins the scaffold's utility in compounds targeting PI3Kα (IC₅₀ = 0.32 ± 0.18 nM) and mTOR (IC₅₀ = 10.9 nM)—kinases notoriously difficult to selectively inhibit [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7